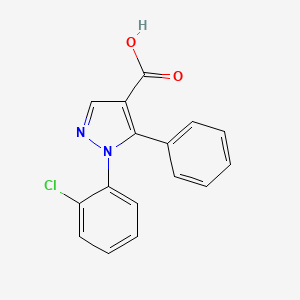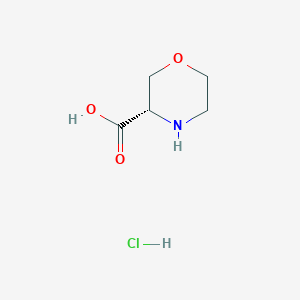![molecular formula C11H13ClFNO B1416765 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide CAS No. 941226-37-5](/img/structure/B1416765.png)
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide
Übersicht
Beschreibung
“2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide” is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized through nucleophilic substitution reactions . More detailed synthesis methods would likely be found in the primary literature.Molecular Structure Analysis
The molecular structure of “this compound” consists of a chloroacetamide group attached to a 4-fluorophenyl group . The exact 3D conformation would depend on the specific environmental conditions and can be determined using techniques such as X-ray crystallography.Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.68 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point were not found in the search results.Wissenschaftliche Forschungsanwendungen
Herbicide Detection and Analysis
- Detection of Herbicides in Natural Water : Compounds structurally similar to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, like Dimethenamid and Flufenacet, have been isolated and detected in natural water using various chromatography techniques. This research highlights the importance of monitoring water sources for contamination by agricultural chemicals (Zimmerman, Schneider, & Thurman, 2002).
Radiochemical Synthesis
- Radiosynthesis of Herbicides and Safeners : Studies have demonstrated the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are compounds structurally related to this compound. This process involves reductive dehalogenation and is significant for understanding the metabolism and mode of action of these compounds (Latli & Casida, 1995).
Comparative Metabolism Studies
- Metabolism of Chloroacetamide Herbicides in Liver Microsomes : There have been comparative studies on the metabolism of chloroacetamide herbicides, including compounds similar to this compound, in human and rat liver microsomes. These studies are crucial for understanding the bioactivation pathways that may contribute to the carcinogenicity of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Agricultural Applications
- Soil Interaction and Herbicide Efficacy : Research has been conducted on the adsorption, mobility, and efficacy of herbicides, including compounds structurally similar to this compound, in soil. These studies focus on how soil properties influence the behavior and effectiveness of these herbicides (Peter & Weber, 1985).
Synthesis of Novel Compounds with Anti-inflammatory Activity
- Novel Synthesis for Anti-inflammatory Activity : Researchers have synthesized and evaluated derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity, highlighting the pharmaceutical applications of compounds structurally related to this compound (Sunder & Maleraju, 2013).
Wirkmechanismus
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is in various environments .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with toll-like receptor 4 (TLR4), inhibiting its intracellular signaling and subsequently reducing cytokine production . This interaction suggests that this compound may have potential therapeutic applications in inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TLR4 signaling pathways can lead to a decrease in the production of pro-inflammatory cytokines, thereby affecting immune responses . Additionally, it may impact other cellular processes such as apoptosis and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of TLR4 signaling by binding to the receptor and preventing its activation . This inhibition leads to a reduction in the downstream signaling cascade, ultimately decreasing the expression of genes involved in inflammation. The compound’s ability to modulate gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function need further investigation. In vitro and in vivo studies are essential to understand the temporal dynamics of its activity and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-response relationship is crucial for determining the therapeutic window of this compound.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are areas of ongoing research. Identifying the metabolic pathways and their regulation can provide insights into the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions can help elucidate its localization and accumulation in different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-8(14(2)11(15)7-12)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHDTEQFSRLNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)
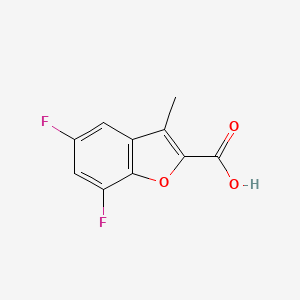


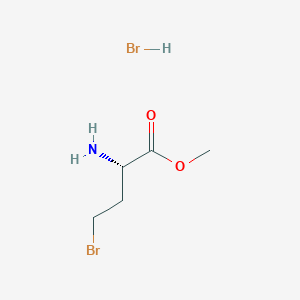
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)

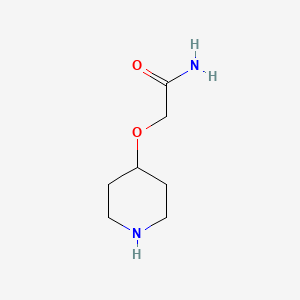
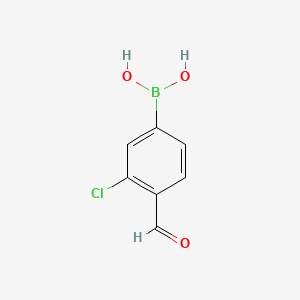
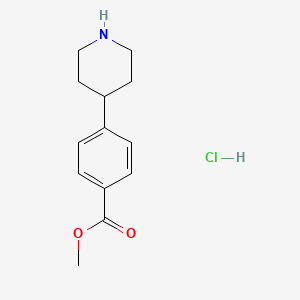
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
